molecular formula C18H31N3O3 B1678283 Pafenolol CAS No. 75949-61-0

Pafenolol

カタログ番号: B1678283
CAS番号: 75949-61-0
分子量: 337.5 g/mol
InChIキー: PKWZWSXSCKVUJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

パフェノロールは、β遮断薬として一般的に知られているβアドレナリン受容体拮抗薬です。主に高血圧や不整脈などの心臓血管疾患の治療に使用されます。 パフェノロールの化学式はC18H31N3O3で、分子量は337.464 g/molです .

準備方法

合成経路と反応条件

パフェノロールの合成は、中間体の調製から始まり、いくつかの段階を踏みます。主なステップには、フェノキシプロパノールアミン構造の形成、続いてイソプロピルアミノ基の導入が含まれます。反応条件には通常、エタノールやメタノールなどの溶媒と、水酸化ナトリウムや水酸化カリウムなどの触媒を使用します。

工業的生産方法

パフェノロールの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、収率と純度を高めるように最適化されており、連続フロー反応器や結晶化やクロマトグラフィーなどの高度な精製技術を頻繁に使用します。

化学反応の分析

反応の種類

パフェノロールは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: 条件には通常、反応を促進するために酸または塩基を使用することが含まれます。

生成される主な生成物

    酸化: キノン

    還元: ヒドロキノン

    置換: ハロゲン化またはニトロ化されたパフェノロール誘導体

科学研究への応用

パフェノロールは、その薬理学的特性について広く研究されています。いくつかの重要な用途には、次のようなものがあります。

科学的研究の応用

Pafenolol is a selective beta-1 adrenergic receptor antagonist primarily used to manage hypertension and certain cardiovascular conditions. It has a unique pharmacokinetic profile, setting it apart from other beta-blockers.

Scientific Research Applications

This compound has been extensively studied for its pharmacological properties. Some key applications include:

  • Cardiovascular Research this compound is used to study the effects of beta-blockers on heart rate and blood pressure.
  • Pharmacokinetics Research includes study of its absorption, distribution, metabolism, and excretion in the body. this compound exhibits complex pharmacokinetics, including low and dose-dependent oral bioavailability and dual peaks in plasma concentration after administration.
  • Drug Interactions Studies focus on how this compound interacts with other medications and its impact on drug efficacy and safety.
  • Hypertension Management : Studies with hypertensive patients showed this compound effectively reduced systolic and diastolic blood pressure with fewer side effects compared to traditional beta-blockers.
  • Asthma Patients : Double-blind studies of asthmatic patients showed that this compound did not adversely impact bronchial reactivity when compared to saline controls, making it a potential candidate for hypertensive patients with asthma.

Pharmacokinetics

This compound exhibits complex pharmacokinetics characterized by:

  • Bioavailability : The oral bioavailability of this compound is notably low and dose-dependent, with values reported at approximately 6.8% for low doses and increasing to 28% at higher doses when administered via the duodenum in animal studies. The low bioavailability of this compound may be due to a complexation between bile and this compound in the gut lumen, preventing intestinal absorption .
  • Plasma Concentration Peaks : Following oral administration, this compound displays a unique concentration-time curve with two distinct peaks, possibly from variable gastric emptying and complexation with bile acids in the gut lumen.
  • Half-life : The elimination half-life of this compound is relatively short, with intravenous administration showing rapid distribution and clearance from the plasma.

Comparative Studies

In comparative studies, this compound has demonstrated greater selectivity for beta-1 receptors compared to metoprolol . In asthmatic patients, this compound's administration resulted in less bronchial muscle tone alteration than metoprolol, indicating its safer profile for patients with respiratory conditions.

ParameterThis compoundMetoprolol
SelectivityHigh for β1Moderate (β1 and β2)
Bioavailability6.8% - 28% (dose-dependent)~40%
Peak Plasma ConcentrationDual peaks observedSingle peak
Bronchial EffectsMinimalSignificant

Clinical Applications

This compound has been studied extensively for its effects on cardiovascular health:

  • Hypertension Management : In a study involving hypertensive patients, this compound effectively reduced systolic and diastolic blood pressure with fewer side effects compared to traditional beta-blockers . After single oral doses of this compound 25 to 100 mg, there was a marked reduction in heart rate and systolic blood pressure during exercise tests, and these effects were dose-dependent .
  • Asthma Patients : A double-blind study involving asthmatic patients showed that this compound did not adversely impact bronchial reactivity when compared to saline controls, making it a potential candidate for hypertensive patients with asthma .

Pharmacogenomic Considerations

作用機序

パフェノロールは、β1アドレナリン受容体に選択的に結合して、アドレナリンやノルアドレナリンなどの内因性カテコールアミンの作用を阻害することで、その効果を発揮します。 これにより、心拍数と血圧が低下し、高血圧や不整脈の治療に有効になります . 分子標的は心臓のβ1アドレナリン受容体であり、関与する経路は主に交感神経系に関連しています .

類似化合物の比較

パフェノロールは、アテノロールやメトプロロールなどの他のβ遮断薬と似ています。これには、それを際立たせるユニークな特性があります。

結論

パフェノロールは、心臓血管薬の分野において貴重な化合物であり、高血圧や不整脈の治療に効果的なユニークな特性を持っています。その合成、化学反応、科学研究への応用は、臨床および実験の設定におけるその重要性を強調しています。

類似化合物との比較

Pafenolol is similar to other beta-blockers such as atenolol and metoprolol. it has unique properties that make it distinct:

Conclusion

This compound is a valuable compound in the field of cardiovascular medicine, with unique properties that make it effective in treating hypertension and arrhythmias. Its synthesis, chemical reactions, and applications in scientific research highlight its importance in both clinical and experimental settings.

生物活性

Pafenolol is a selective beta-1 adrenergic receptor antagonist, primarily used in the management of hypertension and certain cardiovascular conditions. Its unique pharmacokinetic profile, including dual peaks in plasma concentration after administration, sets it apart from other beta-blockers.

This compound selectively inhibits beta-1 adrenergic receptors, which are predominantly located in the heart. This action leads to decreased heart rate and contractility, ultimately lowering blood pressure. The selectivity of this compound for beta-1 receptors over beta-2 receptors is significant, as it minimizes bronchoconstrictive effects often associated with non-selective beta-blockers like metoprolol .

Pharmacokinetics

This compound exhibits complex pharmacokinetics characterized by:

  • Bioavailability : The oral bioavailability of this compound is notably low and dose-dependent, with values reported at approximately 6.8% for low doses and increasing to 28% at higher doses when administered via the duodenum in animal studies .
  • Plasma Concentration Peaks : Following oral administration, this compound displays a unique concentration-time curve with two distinct peaks. This phenomenon has been attributed to variable gastric emptying and complexation with bile acids in the gut lumen .
  • Half-life : The elimination half-life of this compound is relatively short, with intravenous administration showing rapid distribution and clearance from the plasma .

Comparative Studies

In comparative studies, this compound has demonstrated greater selectivity for beta-1 receptors compared to metoprolol. In asthmatic patients, this compound's administration resulted in less bronchial muscle tone alteration than metoprolol, indicating its safer profile for patients with respiratory conditions .

ParameterThis compoundMetoprolol
SelectivityHigh for β1Moderate (β1 and β2)
Bioavailability6.8% - 28% (dose-dependent)~40%
Peak Plasma ConcentrationDual peaks observedSingle peak
Bronchial EffectsMinimalSignificant

Clinical Applications

This compound has been studied extensively for its effects on cardiovascular health:

  • Hypertension Management : In a study involving hypertensive patients, this compound effectively reduced systolic and diastolic blood pressure with fewer side effects compared to traditional beta-blockers .
  • Asthma Patients : A double-blind study involving asthmatic patients showed that this compound did not adversely impact bronchial reactivity when compared to saline controls, making it a potential candidate for hypertensive patients with asthma .

Pharmacogenomic Considerations

Research indicates that genetic variations affecting drug metabolism can influence the efficacy of this compound. For instance, polymorphisms in cytochrome P450 enzymes may alter the drug's pharmacokinetics in certain populations, necessitating personalized dosing strategies .

特性

CAS番号

75949-61-0

分子式

C18H31N3O3

分子量

337.5 g/mol

IUPAC名

1-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]-3-propan-2-ylurea

InChI

InChI=1S/C18H31N3O3/c1-13(2)20-11-16(22)12-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(3)4/h5-8,13-14,16,20,22H,9-12H2,1-4H3,(H2,19,21,23)

InChIキー

PKWZWSXSCKVUJB-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O

正規SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)NC(C)C)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Pafenolol

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pafenolol
Reactant of Route 2
Pafenolol
Reactant of Route 3
Reactant of Route 3
Pafenolol
Reactant of Route 4
Reactant of Route 4
Pafenolol
Reactant of Route 5
Reactant of Route 5
Pafenolol
Reactant of Route 6
Pafenolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。